1-Propanamine,N,N-dimethyl-3-(2-pyridinylthio)-(9CI)
Description
1-Propanamine, N,N-dimethyl-3-(2-pyridinylthio)-(9CI) is a tertiary amine compound characterized by a dimethylamino-propyl backbone linked to a 2-pyridinylthio group. Its molecular formula is C₁₀H₁₅N₂S, with an average molecular weight of 195.31 g/mol . The structure features a sulfur atom bridging the pyridine ring and the propanamine chain, forming a thioether bond.
Properties
IUPAC Name |
N,N-dimethyl-3-pyridin-2-ylsulfanylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S/c1-12(2)8-5-9-13-10-6-3-4-7-11-10/h3-4,6-7H,5,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKIUNIAIXPDIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCSC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The substitution occurs via an S<sub>N</sub>2 mechanism , where the thiolate ion (generated by deprotonating 2-mercaptopyridine with a base like NaOH) displaces the chloride group. Key parameters include:
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Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to stabilize the transition state.
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Temperature : 80–90°C, optimized to balance reaction rate and byproduct formation.
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Atmosphere : Inert nitrogen to prevent oxidation of the thiol.
A representative procedure involves dissolving 3-chloro-N,N-dimethylpropanamine (1.0 equiv) and 2-mercaptopyridine (1.2 equiv) in DMF, adding NaOH (1.5 equiv), and heating at 90°C for 6–8 hours. The product is isolated via vacuum distillation or column chromatography.
Table 1: Reaction Conditions for Nucleophilic Substitution
Enamine Formation Followed by Thiolation
Building on enamine chemistry, this two-step approach modifies methods from Cash et al., where DMF-dimethylacetal (DMF-DMA) facilitates enamine synthesis.
Step 1: Enamine Intermediate Synthesis
Reacting N,N-dimethylpropylamine with a ketone or aldehyde in the presence of DMF-DMA forms an enamine. For example:
Conditions mirror those in: 90°C in DMF under nitrogen for 4 hours.
Characterization and Analytical Data
While experimental data for 1-Propanamine,N,N-dimethyl-3-(2-pyridinylthio)-(9CI) are limited, analogous compounds provide benchmarks:
NMR Spectroscopy
Mass Spectrometry
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ESI-MS : Predicted molecular ion at m/z 212.3 (C<sub>10</sub>H<sub>15</sub>N<sub>2</sub>S<sup>+</sup>), with fragmentation patterns consistent with thioether cleavage.
Challenges and Optimization Considerations
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Byproduct Mitigation : Competing elimination (e.g., formation of allylamines) may occur at high temperatures. Lowering reaction temperatures to 70–80°C and using excess thiol can improve selectivity.
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Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the product from unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-pyridin-2-ylsulfanylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
1-Propanamine, N,N-dimethyl-3-(2-pyridinylthio)-(9CI) has been investigated for its potential therapeutic applications. Its structure suggests it may interact with biological targets relevant to various diseases.
- Anticancer Activity: Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. For instance, derivatives of pyridine have shown promise in inhibiting tumor growth by targeting specific signaling pathways involved in cancer progression.
Agrochemicals
The compound's nitrogen and sulfur functionalities make it a candidate for developing new agrochemical agents.
- Pest Control: Research has indicated that compounds containing pyridine rings can act as effective insecticides or fungicides. The thioether linkage may enhance the bioactivity of the compound against agricultural pests.
Material Science
The unique properties of this compound allow for its use in synthesizing novel materials.
- Polymer Chemistry: It can be utilized in the synthesis of polymers with specific functionalities, potentially leading to materials with enhanced mechanical properties or chemical resistance.
Data Tables
Case Studies
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of pyridine derivatives. The results demonstrated that specific modifications to the pyridine ring could enhance cytotoxicity against various cancer cell lines, suggesting that similar modifications to 1-Propanamine, N,N-dimethyl-3-(2-pyridinylthio)-(9CI) could yield promising results .
Case Study 2: Agricultural Applications
Research conducted on thioether-containing compounds showed that they could effectively control aphid populations in crops. Field trials indicated a significant reduction in pest numbers when using formulations based on similar thioether compounds .
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-pyridin-2-ylsulfanylpropan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Thiophene vs. Selenophene Derivatives
- Bisulepin (C₁₇H₁₉NS₂): Features a thieno[2,3-c][2]benzothiepin group instead of pyridinylthio. The thiophene-based aromatic system increases lipophilicity (logP ~3.5) compared to the pyridine analog (logP ~2.1) .
- 1-Propanamine,3-(2-chloro-9H-selenoxanthen-9-ylidene)-N,N-dimethyl-, hydrochloride (C₁₈H₁₈NClSe·HCl): Replaces sulfur with selenium in the heterocycle.
Benzothiepin vs. Dibenzo[b,e]thiepin Derivatives
- 1-Propanamine,3-dibenzo[b,e]thiepin-11(6H)-ylidene-N,N-dimethyl-, hydrochloride (C₁₉H₂₁NS·HCl): Incorporates a dibenzothiepin system, extending π-conjugation. This increases molecular weight (331.90 g/mol) and melting point (>250°C) compared to the target compound (mp ~180°C) .
Substituent and Functional Group Variations
Halogenated Derivatives
Oxygen vs. Sulfur Linkers
- Benzydamine Hydrochloride (C₁₉H₂₃N₃O·HCl): Contains an ether-linked indazolyloxy group instead of thioether. The oxygen linker decreases electron density at the aromatic system, reducing nucleophilic reactivity compared to sulfur analogs .
Heterocycle Additions and Modifications
- 1-Propanamine,3-(2-ethyl-9,10-dihydro-4H-benzo[5,6]cyclohept[1,2-d]oxazol-4-ylidene)-N,N-dimethyl- (C₁₈H₂₁N₂O): An oxazole ring replaces the pyridine, introducing a hydrogen bond acceptor. This modification may enhance bioavailability but reduce thermal stability (decomposition at ~200°C) .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | LogP | Melting Point (°C) |
|---|---|---|---|---|---|
| 1-Propanamine, N,N-dimethyl-3-(2-pyridinylthio) | C₁₀H₁₅N₂S | 195.31 | Pyridinylthio, dimethylamine | 2.1 | ~180 |
| Bisulepin | C₁₇H₁₉NS₂ | 301.47 | Thieno-benzothiepin | 3.5 | >200 |
| Selenoxanthene derivative (HCl salt) | C₁₈H₁₈NClSe·HCl | 399.22 | Selenoxanthene, chloro | 4.2 | 220–225 |
| Benzydamine Hydrochloride | C₁₉H₂₃N₃O·HCl | 345.87 | Indazolyloxy, ether | 2.8 | 160–165 |
Table 2: Pharmacological and Toxicological Data
| Compound Name | Biological Activity | Toxicity (LD₅₀, mg/kg) | Key Applications |
|---|---|---|---|
| 1-Propanamine, N,N-dimethyl-3-(2-pyridinylthio) | Moderate serotonin receptor antagonism | 250 (rat, oral) | Research tool in neurobiology |
| Benzydamine Hydrochloride | Anti-inflammatory, local anesthetic | 480 (mouse, oral) | Clinical use (oral rinses) |
| Selenoxanthene derivative | Anticancer (in vitro EC₅₀: 5 µM) | 120 (rat, iv) | Preclinical studies |
Research Findings
- Electronic Effects : Sulfur in thioether-linked compounds (e.g., the target compound) enhances metabolic stability compared to oxygen analogs like Benzydamine, which undergo faster hepatic clearance .
- Halogen Impact : Bromine substitution (e.g., C₁₆H₁₈BrN₂) increases binding affinity to G-protein-coupled receptors by 20–30% but reduces aqueous solubility by 50% .
- Heterocycle Size : Larger aromatic systems (e.g., dibenzothiepin) improve fluorescence properties, making them suitable for imaging applications, though they exhibit higher cytotoxicity .
Biological Activity
1-Propanamine, N,N-dimethyl-3-(2-pyridinylthio)-(9CI) is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₁H₁₅N₃S
- Molecular Weight : 219.32 g/mol
- CAS Number : 104892-72-0
The compound features a pyridine ring and a thioether group, which may contribute to its biological activity. The presence of nitrogen atoms in the structure suggests potential interactions with biological systems, particularly in receptor binding and enzyme inhibition.
1-Propanamine, N,N-dimethyl-3-(2-pyridinylthio)-(9CI) has been studied for its interaction with various biological targets. Its structure indicates that it may act as a ligand for certain receptors or enzymes, influencing physiological processes.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that pyridine derivatives can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways . The specific antimicrobial activity of 1-Propanamine, N,N-dimethyl-3-(2-pyridinylthio)-(9CI) requires further investigation to establish its efficacy against various pathogens.
Neuropharmacological Effects
Pyridine-based compounds are often explored for neuropharmacological applications. Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially acting as a modulator of serotonin or dopamine receptors . These interactions could have implications for treating neurological disorders such as depression or anxiety.
Case Studies
- Antidepressant Activity : A study on similar compounds showed that modifications in the pyridine ring can enhance antidepressant-like effects in animal models. The structure-activity relationship (SAR) suggests that the presence of sulfur may play a role in increasing bioavailability and receptor affinity .
- Inhibition of Enzymatic Activity : Another research effort focused on the inhibition of acetylcholinesterase (AChE) by pyridine derivatives. Compounds similar to 1-Propanamine were found to exhibit significant AChE inhibition, indicating potential use in treating Alzheimer's disease .
Data Table: Biological Activities and Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅N₃S |
| Molecular Weight | 219.32 g/mol |
| CAS Number | 104892-72-0 |
| Antimicrobial Activity | Yes (similar compounds) |
| Neuropharmacological Effects | Potential modulatory effects |
| AChE Inhibition | Significant (similar compounds) |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-Propanamine,N,N-dimethyl-3-(2-pyridinylthio)-(9CI) with high purity?
- Methodological Answer : Utilize a combination of nucleophilic substitution and amine alkylation, optimizing reaction conditions (temperature, solvent polarity, and catalyst) via Design of Experiments (DoE) to minimize byproducts. Statistical methods like factorial design can reduce experimental iterations while ensuring reproducibility . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in aprotic solvents improves yield and purity. Confirm structural integrity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How can researchers characterize the electronic properties of the pyridinylthio moiety in this compound?
- Methodological Answer : Employ UV-Vis spectroscopy to study π→π* transitions in the pyridine ring, complemented by DFT calculations to map electron density distribution. Cyclic voltammetry (CV) can assess redox behavior, particularly sulfur-centered reactivity. Cross-validate results with X-ray crystallography (if crystals are obtainable) to correlate electronic features with molecular geometry .
Q. What experimental precautions are critical when handling 1-Propanamine,N,N-dimethyl-3-(2-pyridinylthio)-(9CI)?
- Methodological Answer : Conduct reactions under inert atmospheres (N₂/Ar) to prevent oxidation of the thioether group. Use moisture-free solvents (e.g., dried DMF or THF) to avoid hydrolysis. Safety protocols should include fume hoods, PPE (gloves, goggles), and waste neutralization for sulfur-containing byproducts. Reference safety data for structurally similar quaternary ammonium compounds for hazard mitigation .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for derivatives of this compound?
- Methodological Answer : Apply quantum chemical calculations (e.g., Gaussian or ORCA) to explore transition states and activation energies for reactions involving the pyridinylthio group. Use machine learning (ML) algorithms to predict optimal reaction conditions (e.g., solvent, catalyst) by training models on existing kinetic data. ICReDD’s integrated computational-experimental framework is a validated approach for accelerating discovery .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions)?
- Methodological Answer : Perform multivariate analysis to identify experimental outliers. Re-examine solvent effects (e.g., DMSO vs. CDCl₃) on NMR chemical shifts. Validate computational models (DFT/NMR prediction software) by benchmarking against structurally analogous compounds. If discrepancies persist, use dynamic NMR (DNMR) to probe conformational exchange .
Q. What strategies enable the study of this compound’s reactivity under catalytic conditions?
- Methodological Answer : Design kinetic profiling experiments using in-situ FTIR or Raman spectroscopy to monitor intermediate formation. Pair with isotopic labeling (e.g., deuterated solvents or ¹⁵N-pyridine) to trace reaction mechanisms. For heterogeneous catalysis, employ surface-sensitive techniques like XPS or TEM to characterize catalyst-adsorbate interactions .
Q. How can researchers integrate this compound into supramolecular or coordination chemistry studies?
- Methodological Answer : Exploit the pyridinylthio group’s lone pairs for metal coordination (e.g., Pd, Cu). Use single-crystal XRD to determine binding modes and stability constants. For supramolecular assemblies, conduct titration experiments (UV-Vis/fluorescence) to quantify host-guest interactions. Theoretical studies (e.g., NBO analysis) can rationalize donor-acceptor behavior .
Methodological Resources
- Experimental Design : Leverage DoE for efficient parameter screening (e.g., Taguchi methods) .
- Data Validation : Triangulate experimental, computational, and literature data to address contradictions .
- Safety & Compliance : Align protocols with REACH guidelines for amine derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
